molecular formula C47H31N3 B12825373 9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-

9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-

Cat. No.: B12825373
M. Wt: 637.8 g/mol
InChI Key: VVCXVSPJNCZNKL-UHFFFAOYSA-N
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Description

9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-: is a complex organic compound belonging to the carbazole family. Carbazole derivatives are known for their unique optoelectronic properties, making them valuable in various scientific and industrial applications. This particular compound features a carbazole core with additional phenyl and pyridinyl groups, enhancing its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.

    Purification: The final compound is purified using techniques like column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.

    Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of carbazole-3,6-dione.

    Reduction: Formation of dihydrocarbazole derivatives.

    Substitution: Formation of halogenated or nitrated carbazole derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.

    Conducting Polymers: Incorporated into conducting polymers for use in flexible electronics and sensors.

Biology and Medicine:

    Biological Probes: Used as fluorescent probes for imaging and diagnostic purposes.

Industry:

    Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.

    Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective material in optoelectronic devices. Its ability to form stable radicals and undergo reversible redox reactions is crucial for its function in organic electronics and catalysis.

Comparison with Similar Compounds

    9H-Carbazole: The parent compound with a simpler structure.

    9,9′-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole): A similar compound with a triazine group instead of a pyridinyl group.

    4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another derivative with biphenyl groups.

Uniqueness:

    Enhanced Optoelectronic Properties: The presence of phenyl and pyridinyl groups enhances the compound’s optoelectronic properties compared to simpler carbazole derivatives.

    Versatility in Applications: Its unique structure allows for diverse applications in organic electronics, materials science, and pharmaceuticals.

Properties

Molecular Formula

C47H31N3

Molecular Weight

637.8 g/mol

IUPAC Name

9-[4-carbazol-9-yl-2-(2,6-diphenylpyridin-4-yl)phenyl]carbazole

InChI

InChI=1S/C47H31N3/c1-3-15-32(16-4-1)41-29-34(30-42(48-41)33-17-5-2-6-18-33)40-31-35(49-43-23-11-7-19-36(43)37-20-8-12-24-44(37)49)27-28-47(40)50-45-25-13-9-21-38(45)39-22-10-14-26-46(39)50/h1-31H

InChI Key

VVCXVSPJNCZNKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=C(C=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18

Origin of Product

United States

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